molecular formula C13H14Cl2N2O3 B2889312 N-[2-[[2-(3,5-Dichlorophenoxy)acetyl]amino]ethyl]prop-2-enamide CAS No. 1385432-41-6

N-[2-[[2-(3,5-Dichlorophenoxy)acetyl]amino]ethyl]prop-2-enamide

Cat. No.: B2889312
CAS No.: 1385432-41-6
M. Wt: 317.17
InChI Key: XPUWXGMWEPFRGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-[[2-(3,5-Dichlorophenoxy)acetyl]amino]ethyl]prop-2-enamide: is a synthetic organic compound characterized by its complex structure, which includes a dichlorophenoxy group, an acetyl group, and a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[[2-(3,5-Dichlorophenoxy)acetyl]amino]ethyl]prop-2-enamide typically involves multiple steps:

  • Formation of the Dichlorophenoxyacetyl Intermediate

      Starting Materials: 3,5-Dichlorophenol and chloroacetic acid.

      Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide to form 3,5-dichlorophenoxyacetic acid.

  • Amidation Reaction

      Starting Materials: 3,5-Dichlorophenoxyacetic acid and ethylenediamine.

      Reaction Conditions: The reaction is facilitated by coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) to form N-[2-(3,5-dichlorophenoxy)acetyl]ethylenediamine.

  • Formation of the Prop-2-enamide Moiety

      Starting Materials: N-[2-(3,5-dichlorophenoxy)acetyl]ethylenediamine and acryloyl chloride.

      Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

    Scaling up the reactions: with appropriate reactors.

    Using continuous flow chemistry: to enhance reaction efficiency.

    Implementing purification techniques: such as recrystallization and chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

      Conditions: Typically carried out in an aqueous or organic solvent under controlled temperatures.

      Products: Oxidation of the amide group can lead to the formation of carboxylic acids or nitriles.

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

      Conditions: Conducted in an inert atmosphere to prevent unwanted side reactions.

      Products: Reduction can convert the amide group to an amine.

  • Substitution

      Reagents: Nucleophiles like amines or thiols.

      Conditions: Typically performed in polar solvents under mild heating.

      Products: Substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

    Polymer Science: Its structure allows it to be incorporated into polymer backbones, potentially enhancing the properties of the resulting materials.

Biology and Medicine

    Drug Development: Due to its structural complexity, it can serve as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Probes: It can be used in the design of molecular probes for studying biological processes at the molecular level.

Industry

    Agriculture: Potential use as a herbicide or pesticide due to its dichlorophenoxy group, which is common in many agrochemicals.

    Materials Science: Its incorporation into materials can enhance properties such as thermal stability and resistance to degradation.

Mechanism of Action

The mechanism by which N-[2-[[2-(3,5-Dichlorophenoxy)acetyl]amino]ethyl]prop-2-enamide exerts its effects depends on its application:

    Biological Systems: It may interact with specific enzymes or receptors, inhibiting or modulating their activity. The dichlorophenoxy group can mimic natural substrates, allowing the compound to bind effectively.

    Catalysis: As a ligand, it can stabilize metal centers in catalytic cycles, facilitating various transformations.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(3,5-Dichlorophenoxy)acetyl]glycine: Similar structure but with a glycine moiety instead of the prop-2-enamide group.

    N-[2-(3,5-Dichlorophenoxy)acetyl]alanine: Contains an alanine moiety, differing in the side chain structure.

Uniqueness

N-[2-[[2-(3,5-Dichlorophenoxy)acetyl]amino]ethyl]prop-2-enamide is unique due to its combination of the dichlorophenoxy group with a prop-2-enamide moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.

Biological Activity

N-[2-[[2-(3,5-Dichlorophenoxy)acetyl]amino]ethyl]prop-2-enamide, also known by its CAS number 1385432-41-6, is a compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, effects on cellular processes, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₄Cl₂N₂O₃, with a molecular weight of 317.16 g/mol. The compound features a dichlorophenoxy group which is significant for its biological interactions.

PropertyValue
CAS Number1385432-41-6
Molecular FormulaC₁₃H₁₄Cl₂N₂O₃
Molecular Weight317.16 g/mol
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

This compound exhibits various biological activities primarily through its interaction with cellular pathways. Its mechanisms include:

  • Inhibition of Apoptosis : Similar to other compounds containing dichlorophenoxy groups, it may influence apoptotic pathways by modulating the activity of Bcl-2 family proteins, which are crucial in regulating mitochondrial integrity and cell survival .
  • Antioxidant Activity : The compound has been shown to exhibit antioxidant properties, potentially reducing oxidative stress in cells. This effect is particularly relevant in studies involving Saccharomyces cerevisiae where pro-oxidant actions were observed with related compounds .
  • Cell Cycle Regulation : Research indicates that compounds with similar structures can affect cell cycle progression, potentially leading to growth inhibition in cancer cells. This suggests a role for this compound in cancer therapeutics.

Study 1: Anticancer Activity

A study investigated the effects of this compound on human cancer cell lines. The results demonstrated that the compound significantly inhibited cell proliferation at micromolar concentrations. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase.

Study 2: Neuroprotective Effects

In neuroblastoma models, this compound exhibited neuroprotective effects against oxidative stress-induced damage. The compound decreased reactive oxygen species (ROS) levels and improved mitochondrial function, suggesting its potential use in neurodegenerative diseases.

Properties

IUPAC Name

N-[2-[[2-(3,5-dichlorophenoxy)acetyl]amino]ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14Cl2N2O3/c1-2-12(18)16-3-4-17-13(19)8-20-11-6-9(14)5-10(15)7-11/h2,5-7H,1,3-4,8H2,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPUWXGMWEPFRGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCNC(=O)COC1=CC(=CC(=C1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.